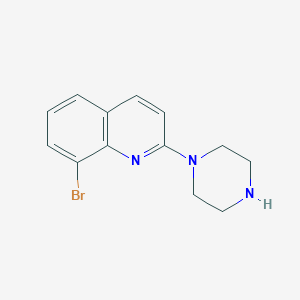

8-Bromo-2-(piperazin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-2-(piperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C13H14BrN3 and its molecular weight is 292.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Bromo-2-(piperazin-1-yl)quinoline serves as a building block for synthesizing various therapeutic agents, particularly in the development of:

- Antimalarial Drugs : Its derivatives have shown potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain modifications of the compound have yielded IC50 values in the low nanomolar range, indicating strong efficacy against the parasite .

- Anticancer Agents : The compound has been evaluated for its ability to induce apoptosis in cancer cells. Studies suggest that it can disrupt cell cycle progression and modulate apoptotic pathways, making it a promising candidate for cancer therapeutics .

Biological Studies

The compound is utilized in biological studies investigating:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties, inhibiting the growth of various bacterial and fungal strains .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases like Alzheimer's. The compound may inhibit acetylcholinesterase (AChE), thereby enhancing cognitive function through increased acetylcholine levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Bromine Position | Alters reactivity and potency |

| Piperazine Substitution | Enhances receptor interaction |

| Methyl Group Presence | Influences solubility and bioavailability |

These modifications can significantly impact the efficacy and safety profile of the compound, guiding future drug design efforts.

Antimalarial Activity

A study demonstrated that derivatives similar to this compound exhibited potent antimalarial effects with some compounds showing IC50 values in the low nanomolar range against Plasmodium falciparum .

Neuroprotective Effects

Research indicated that this compound could inhibit AChE, suggesting its potential for improving cognitive functions in models of Alzheimer's disease .

Propiedades

Número CAS |

348133-70-0 |

|---|---|

Fórmula molecular |

C13H14BrN3 |

Peso molecular |

292.17 g/mol |

Nombre IUPAC |

8-bromo-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H14BrN3/c14-11-3-1-2-10-4-5-12(16-13(10)11)17-8-6-15-7-9-17/h1-5,15H,6-9H2 |

Clave InChI |

BSHYLYRHKLYWCF-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC3=C(C=CC=C3Br)C=C2 |

SMILES canónico |

C1CN(CCN1)C2=NC3=C(C=CC=C3Br)C=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.